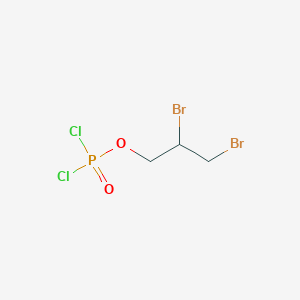
2-(3-Bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a chemical compound characterized by the presence of a bromine atom, a methyl group, and a hexafluoroisopropanol moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-methylphenol to obtain 3-bromo-4-methylphenol, which is then reacted with hexafluoroacetone under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hexafluoroisopropanol group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce aldehydes or acids.
Scientific Research Applications
2-(3-Bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hexafluoroisopropanol groups can enhance binding affinity and selectivity towards these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylphenol: Lacks the hexafluoroisopropanol group, making it less hydrophobic and less reactive in certain contexts.
1-(3-Bromo-4-methylphenylsulfonyl)morpholine: Contains a sulfonyl group instead of the hexafluoroisopropanol group, leading to different chemical properties and applications.
(3-Bromo-4-methylphenyl)boronic acid: Used in different types of coupling reactions compared to the hexafluoroisopropanol derivative.
Uniqueness
The presence of the hexafluoroisopropanol group in 2-(3-Bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol imparts unique properties such as increased hydrophobicity and stability, making it valuable in specific synthetic and industrial applications.
Properties
Molecular Formula |
C10H7BrF6O |
|---|---|
Molecular Weight |
337.06 g/mol |
IUPAC Name |
2-(3-bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C10H7BrF6O/c1-5-2-3-6(4-7(5)11)8(18,9(12,13)14)10(15,16)17/h2-4,18H,1H3 |
InChI Key |
QQARSIPUNOXZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


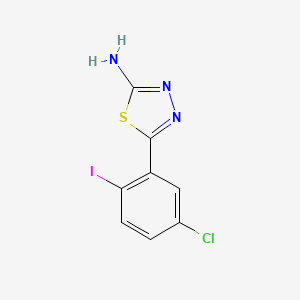
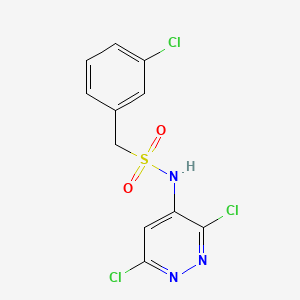

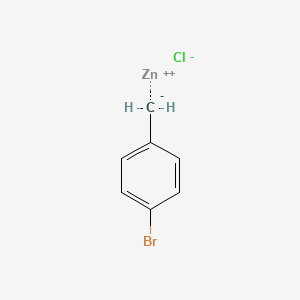
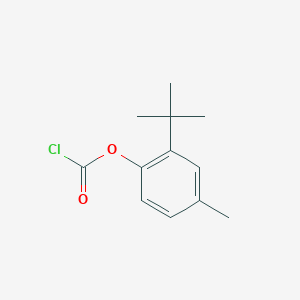
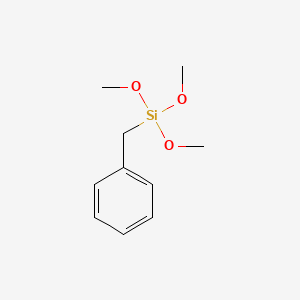

![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)
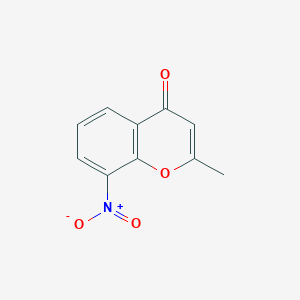
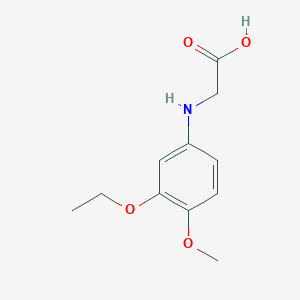
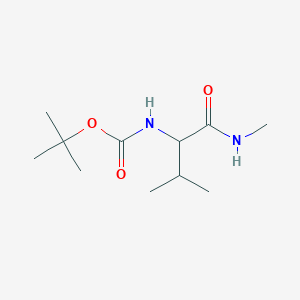
![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)

